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Comparative Pharmacokinetics of Cefotaxime

Parameter
Neonates (Preterm &
Term)

Infants & Children Adults

Elimination Half-life
(Cefotaxime)

2 - 6 hours [1] [2] ~1 hour [3] ~1 hour [4] [1]

Elimination Half-life
(Desacetylcefotaxime)

Longer than parent
drug [2]

Information not
specified in search

results

Information not
specified in search

results

Clearance (CL) Lower; increases with

Postmenstrual Age
(PMA) and Postnatal

Age (PNA) [5] [1]

Higher than adults;

increases with body
weight [6]

~11.1 L/h (typical ICU

patient) [4]

Volume of Distribution
(Vd)

Larger (L/kg) [1] Larger (L/kg) [6] ~5.1 L (central

volume) [4]

Protein Binding
(Unbound fraction)

Assumed ~40% (60%

unbound) [6]

Assumed ~40% (60%

unbound) [6]

Assumed ~40% (60%

unbound) [6]

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s525685?utm_src=pdf-body
https://www.smolecule.com/products/s525685?utm_src=pdf-interest
https://www.sciencedirect.com/science/article/abs/pii/S0022354924000868
https://pubmed.ncbi.nlm.nih.gov/6330019/
https://pubmed.ncbi.nlm.nih.gov/1606788/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8748331/
https://www.sciencedirect.com/science/article/abs/pii/S0022354924000868
https://pubmed.ncbi.nlm.nih.gov/6330019/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.916253/full
https://www.sciencedirect.com/science/article/abs/pii/S0022354924000868
https://pmc.ncbi.nlm.nih.gov/articles/PMC9155601/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8748331/
https://www.sciencedirect.com/science/article/abs/pii/S0022354924000868
https://pmc.ncbi.nlm.nih.gov/articles/PMC9155601/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8748331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9155601/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9155601/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9155601/
https://www.smolecule.com/products/s525685?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Parameter
Neonates (Preterm &
Term)

Infants & Children Adults

Renal Excretion
(Unchanged drug)

~50-60% [1] ~50-60% [1] ~50-60% [4] [1]

Metabolic Pathway Hepatic esterases to

desacetylcefotaxime [1]

Hepatic esterases to

desacetylcefotaxime [1]

Hepatic esterases to

desacetylcefotaxime
[4] [1]

Key Covariates
Influencing PK

Postmenstrual Age
(PMA), Postnatal Age

(PNA), Current Weight
[5]

Body Weight, Serum
Creatinine, Estimated

Glomerular Filtration
Rate (eGFR) [6]

Estimated Creatinine
Clearance (eCLcr) [4]

The metabolic pathway and key developmental factors influencing the pharmacokinetics (PK) of cefotaxime

are illustrated below.
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This diagram shows that cefotaxime is eliminated through two primary routes: hepatic metabolism and renal

excretion. The ongoing maturation of liver enzymes and kidney function, along with differences in body

composition, are the main reasons for the pharmacokinetic variations observed in children [1].

Detailed Experimental Protocols

The comparative data is derived from advanced pharmacokinetic modeling studies. Here are the

methodologies for the key studies cited.

Population PK in Critically Ill Children (2022)

This study used a non-linear mixed-effects modeling approach [6].

Study Design & Subjects: A prospective, single-center study included 52 critically ill children (age
range 0.03–17.7 years). A total of 479 plasma concentrations were used for the analysis.

Dosing & Sampling: Patients received intravenous cefotaxime (100–150 mg/kg/day). Blood samples
were taken randomly throughout the dosing interval via indwelling arterial or central venous lines.

Bioanalysis: Total cefotaxime plasma concentrations were quantified using a validated liquid
chromatography with tandem mass spectrometry (LC-MS/MS) method.

Modeling: A two-compartment structural model with interindividual variability was developed using
NONMEM. Body weight was included as a significant covariate on both volume of distribution and

clearance.

Population PK in Adult ICU Patients (2021)

This study also employed a population pharmacokinetic modeling approach to characterize variability in

adults [4].

Study Design & Subjects: A prospective, multi-center study included 51 adult ICU patients. A total of
263 cefotaxime serum concentrations were analyzed.

Dosing & Sampling: Patients received cefotaxime (1000–3000 mg, 2-6 times daily). Two blood
samples (mid-interval and trough) were collected per dosing interval for up to three days.

Bioanalysis: Total serum cefotaxime concentrations were determined using a validated LC-MS/MS
method.
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Modeling: Data were best described by a two-compartment model with linear elimination.

Estimated creatinine clearance (eCLcr), calculated using the Cockcroft-Gault formula, was
identified as a significant covariate explaining variability in drug clearance.

Physiologically-Based Pharmacokinetic (PBPK) Modeling (2024)

This study used a mechanistic PBPK modeling approach to simulate drug disposition across ages [1].

Model Development: A whole-body PBPK model was first developed and validated using known

adult physiological parameters (organ sizes, blood flows, etc.) and drug-specific properties (e.g.,
binding, clearance pathways).

Pediatric Extrapolation: The adult model was extrapolated to neonates and children by scaling
physiological parameters based on age-dependent maturation functions for kidney glomerular

filtration rate (GFR), transporter activity, and liver enzyme levels.
Model Verification & Simulation: The predictive performance of the model was verified by

comparing its simulations with real observed clinical pharmacokinetic data from preterm and term
neonates. The verified model was then used to evaluate and optimize dosing regimens in these

populations.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [comparative pharmacokinetics cefotaxime metabolite children

adults]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b525685#comparative-pharmacokinetics-cefotaxime-

metabolite-children-adults]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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